molecular formula C15H13NO5 B8696464 2,5-Dimethoxy-3'-nitrobenzophenone

2,5-Dimethoxy-3'-nitrobenzophenone

Cat. No. B8696464
M. Wt: 287.27 g/mol
InChI Key: HNLGUGHHLOMVQN-UHFFFAOYSA-N
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Patent
US05026634

Procedure details

In a 3 l-volume three-necked flask were charged 372 g of m-nitrobenzoyl chloride and 280 g of p-dimethoxybenzene, and 1.6 l of methylene chloride were added thereto to form a solution. To the solution were added dropwise 300 g of aluminum chloride over about 1 hour while stirring at room temperature. The reaction mixture slightly generated heat, and the methylene chloride began to reflux. After stirring was continued for about 2 hours, the reaction mixture was allowed to stand overnight.
Quantity
372 g
Type
reactant
Reaction Step One
Quantity
280 g
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
solvent
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[C:7](Cl)=[O:8])([O-:3])=[O:2].[CH3:13][O:14][C:15]1[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[CH:17][CH:16]=1.[Cl-].[Al+3].[Cl-].[Cl-]>C(Cl)Cl>[CH3:13][O:14][C:15]1[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[CH:17][C:16]=1[C:7]([C:6]1[CH:10]=[CH:11][CH:12]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1)=[O:8] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
372 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)Cl)C=CC1
Name
Quantity
280 g
Type
reactant
Smiles
COC1=CC=C(C=C1)OC
Name
Quantity
1.6 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
300 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
to form a solution
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture slightly generated heat
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
After stirring
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
COC1=C(C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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